[(2-methylphenyl)(2-thienyl)methyl]amine hydrochloride
Description
[(2-Methylphenyl)(2-Thienyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a benzyl group substituted with a methyl group at the ortho position (2-methylphenyl) and a thiophen-2-ylmethyl group. Its molecular formula is C₁₃H₁₆ClNS, with a molar mass of 253.79 g/mol. The compound’s structure combines aromatic (phenyl) and heteroaromatic (thienyl) moieties, which may influence its physicochemical properties and biological activity, such as receptor binding or solubility.
Properties
IUPAC Name |
(2-methylphenyl)-thiophen-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS.ClH/c1-9-5-2-3-6-10(9)12(13)11-7-4-8-14-11;/h2-8,12H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRQDVRRKVQZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CS2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2-methylphenyl)(2-thienyl)methyl]amine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with 2-thiophenemethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
[(2-methylphenyl)(2-thienyl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(2-methylphenyl)(2-thienyl)methyl]amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Mechanism of Action
The mechanism of action of [(2-methylphenyl)(2-thienyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Meta Substitution
- [(3-Methylphenyl)(2-Thienyl)methyl]amine Hydrochloride (CAS: 1252548-92-7) Molecular Formula: C₁₃H₁₆ClNS (identical to the target compound). Key Difference: The methyl group on the phenyl ring is at the meta (3-) position instead of ortho (2-). For example, ortho-substituted phenyl groups may hinder rotation around the benzyl-thienyl bond, influencing conformational flexibility .
Thienyl vs. Phenyl-Alkyl Substituents
Ortetamine Hydrochloride (1-(2-Methylphenyl)-2-propylamine Hydrochloride)
- Molecular Formula : C₁₀H₁₆ClN.
- Key Difference : Lacks the thienylmethyl group; instead, a propylamine chain is attached to the 2-methylphenyl group.
- Implications : The absence of the thienyl moiety may reduce interactions with sulfur-preferring receptors (e.g., serotonin or dopamine transporters). Ortetamine’s simpler structure likely results in higher lipophilicity compared to the target compound .
- N-0923 Hydrochloride ((-)-2-[N-Propyl-N-(2-Thienyl)ethyl-amino]-5-hydroxy-tetralin Hydrochloride) Key Difference: Incorporates a thienylethyl group tethered to a tetralin ring system. Implications: The extended alkyl chain and fused aromatic system enhance dopamine D2 receptor selectivity, as demonstrated in MPTP-induced parkinsonian models. This highlights the role of thienyl groups in modulating receptor specificity .
Alkyl Spacer Variations
- Methyl-(2-Thiophen-2-yl-ethyl)-amine Hydrochloride Molecular Formula: C₇H₁₂ClNS. Key Difference: A thienylethyl group (‑CH₂CH₂‑) replaces the thienylmethyl (‑CH₂‑) spacer.
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| [(2-Methylphenyl)(2-Thienyl)methyl]amine HCl | C₁₃H₁₆ClNS | 253.79 | 2-MePh-CH₂, Thien-2-yl-CH₂ | ~2.8 |
| [(3-Methylphenyl)(2-Thienyl)methyl]amine HCl | C₁₃H₁₆ClNS | 253.79 | 3-MePh-CH₂, Thien-2-yl-CH₂ | ~2.7 |
| Ortetamine HCl | C₁₀H₁₆ClN | 185.70 | 2-MePh, Propylamine | ~2.1 |
| N-0923 HCl | C₁₉H₂₆ClNO₂S | 367.93 | Thienylethyl, Tetralin, Hydroxy | ~3.5 |
*LogP values estimated using fragment-based methods.
Table 2: Pharmacological Insights from Analogs
Biological Activity
The compound [(2-methylphenyl)(2-thienyl)methyl]amine hydrochloride , a derivative of thienyl and phenyl amines, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to [(2-methylphenyl)(2-thienyl)methyl]amine hydrochloride exhibit significant anticancer properties. For instance, derivatives containing oxadiazole units have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HeLa | 92.4 |
| Compound 2 | OVXF 899 | 2.76 |
| Compound 3 | MAXF 401 | 0.003 |
These compounds were evaluated against multiple cancer types, revealing that modifications to the structure can enhance antitumor efficacy significantly .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. A study highlighted the ability of certain derivatives to inhibit bacterial growth and biofilm formation, suggesting that [(2-methylphenyl)(2-thienyl)methyl]amine hydrochloride could possess similar activities.
| Activity | Result |
|---|---|
| Antibacterial | Effective against E. coli |
| Antifungal | Moderate activity against Candida spp. |
These findings indicate the potential for this compound in treating infections caused by resistant strains .
Neuroprotective Effects
Research into neuroprotective properties has revealed that compounds with similar structures can interact with neurotransmitter systems. For instance, some derivatives have shown affinity for metabotropic glutamate receptors, which are crucial in managing conditions like stroke and neurodegenerative diseases .
Case Studies
-
Anticancer Efficacy Study
- A study evaluated the anticancer effects of a series of thienyl-phenyl amines on human cervical cancer cells (HeLa). The results demonstrated that modifications led to lower IC50 values, indicating enhanced potency.
-
Antimicrobial Evaluation
- Another investigation focused on the antimicrobial effects of related compounds against a panel of bacteria and fungi. The results confirmed significant inhibition of growth in several strains, emphasizing the compound's potential as an antimicrobial agent.
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Neuroprotective Mechanisms
- A study assessing the interaction of thienyl derivatives with neurotransmitter receptors showed promising results in reducing neuroinflammation in animal models, suggesting a protective role against neurodegeneration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(2-methylphenyl)(2-thienyl)methyl]amine hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-thienylmethyl chloride with 2-methylbenzylamine in the presence of a base (e.g., NaOH) under anhydrous conditions. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) significantly impact yield .
- Optimization : Use catalytic agents like triethylamine to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and purify via recrystallization (ethanol/water) or column chromatography .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of [(2-methylphenyl)(2-thienyl)methyl]amine hydrochloride?
- NMR :
- ¹H NMR : Expect aromatic protons (δ 6.5–7.5 ppm for thienyl and methylphenyl groups), a methylene bridge (δ 3.5–4.5 ppm), and NH/Cl signals (broad, δ 1.5–3.0 ppm).
- ¹³C NMR : Thienyl carbons (δ 120–140 ppm), methylphenyl carbons (δ 20–25 ppm for CH₃, 125–140 ppm for aromatic carbons) .
Q. What solvent systems and chromatographic methods are effective for purifying this compound?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Insoluble in hexane .
- Purification : Use silica gel chromatography with gradient elution (hexane:EtOAc 4:1 → 1:1). For hydrochloride salts, ion-exchange chromatography (Dowex 50WX8 resin) improves purity .
Advanced Research Questions
Q. How does [(2-methylphenyl)(2-thienyl)methyl]amine hydrochloride interact with biological targets (e.g., neurotransmitter receptors or enzymes)?
- Mechanistic Insight : The compound’s hybrid aromatic structure may act as a serotonin receptor modulator. Computational docking (AutoDock Vina) predicts high affinity for 5-HT₂A receptors due to π-π stacking (thienyl/methylphenyl) and hydrogen bonding (amine group) .
- Experimental Validation : Radioligand binding assays (³H-ketanserin for 5-HT₂A) and functional cAMP assays in HEK293 cells can quantify receptor activity .
Q. What strategies resolve contradictions in reported biological activities (e.g., stimulant vs. antidepressant effects)?
- Case Study : Discrepancies may arise from assay conditions (e.g., cell type, concentration).
- In vitro : Test dose-dependent responses (0.1–100 µM) in neuronal (SH-SY5Y) and glial (U-87 MG) lines.
- In vivo : Use rodent models (e.g., forced swim test for antidepressant activity, open field test for stimulant effects) .
- Data Harmonization : Apply multivariate analysis (PCA) to identify variables (e.g., pharmacokinetics, metabolite interference) causing divergent results .
Q. Can computational models predict the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration)?
- In Silico Tools :
- ADMET Prediction : SwissADME predicts moderate BBB penetration (QPlogBB = -0.5) due to moderate lipophilicity (cLogP ~2.5).
- Metabolism : CYP2D6 and CYP3A4 are likely involved in oxidation (MetaSite software) .
- Validation : Compare with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Methodological Notes
- Synthesis Troubleshooting : Low yields may result from moisture sensitivity; use Schlenk lines for air-sensitive steps .
- Spectroscopic Artifacts : HCl salt formation can broaden NH signals in NMR; deuterated DMSO mitigates this .
- Ethical Compliance : In vivo studies require IACUC approval (e.g., ARRIVE guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
